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Compound of Interest

Compound Name: (R)-2-Aminooctanoic acid

CAS No.: 106819-03-8

Cat. No.: B554692

Get Quote

Welcome to the technical support guide for the characterization of common impurities in

synthetic (R)-2-Aminooctanoic acid. This resource is designed for researchers, scientists, and

drug development professionals to navigate the challenges associated with ensuring the purity

of this critical chiral intermediate. Here, we provide in-depth, experience-based answers to

common questions, troubleshooting guides for complex analytical issues, and validated

protocols to ensure the integrity of your results.

Part 1: Frequently Asked Questions (FAQs) on
Impurity Profiling
This section addresses the most common initial questions researchers face when beginning

the analysis of a new batch of synthetic (R)-2-Aminooctanoic acid.

Q1: What are the primary categories of impurities I should expect in synthetically produced

(R)-2-Aminooctanoic acid?

A1: Impurities in any active pharmaceutical ingredient (API) or intermediate are broadly

classified based on their origin. For (R)-2-Aminooctanoic acid, you should anticipate
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impurities from three main sources, as outlined by the International Council for Harmonisation

(ICH) Q3A guidelines[1][2][3]:

Organic Impurities: These are the most common and structurally related to the main

compound. They include:

Starting Materials: Unreacted precursors, such as heptanal or 2-bromooctanoic acid,

depending on the synthetic route.

By-products: Compounds formed from side reactions during synthesis. A classic example

from a Strecker synthesis would be the over-hydrolysis or incomplete reaction of

intermediates.[4]

Intermediates: Synthetic intermediates that were not fully converted to the final product.

Enantiomeric Impurity: The incorrect stereoisomer, (S)-2-Aminooctanoic acid, is a critical

impurity that must be quantified.

Inorganic Impurities: These stem from reagents and catalysts used in the manufacturing

process. Examples include residual metals, filter aids, and inorganic salts.

Residual Solvents: Organic or inorganic liquids used during synthesis or purification (e.g.,

methanol, ethanol, diethyl ether) that are not completely removed.

Q2: Why is the quantification of the (S)-enantiomer so critical?

A2: The seemingly minor difference between (R) and (S) enantiomers can lead to vastly

different pharmacological and toxicological effects in biological systems.[5] The tragic case of

thalidomide, where one enantiomer was therapeutic and the other was teratogenic, established

the critical need for stringent control of chiral purity.[5] Regulatory agencies like the FDA and

EMA require precise quantification of the unwanted enantiomer in any chiral drug substance.

For this reason, developing a validated, enantioselective analytical method is not just a

recommendation but a regulatory necessity.[6]

Q3: What are the typical regulatory reporting and identification thresholds for these impurities?
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A3: The ICH Q3A(R2) guideline provides a framework for this.[1][7][8] The thresholds are

based on the maximum daily dose of the final drug product. Assuming a maximum daily dose of

less than or equal to 2 grams/day, the following thresholds typically apply:

Reporting Threshold: ≥ 0.05%. Any impurity at or above this level must be reported in

regulatory filings.

Identification Threshold: ≥ 0.10%. Impurities at or above this level must have their structures

elucidated.

Qualification Threshold: ≥ 0.15%. Impurities exceeding this level require a safety

qualification, which involves gathering and evaluating data to establish their biological safety.

[7]

Threshold Type
Threshold (for ≤ 2g/day

dose)
Required Action

Reporting ≥ 0.05%
Report the presence of the

impurity.

Identification ≥ 0.10%
Determine the structure of the

impurity.

Qualification ≥ 0.15%
Provide data to justify the

safety of the impurity.

Table 1: ICH Q3A(R2) Impurity

Thresholds.

Part 2: Analytical Troubleshooting & Strategy
Even with a clear understanding of potential impurities, analytical challenges are common. This

section provides a question-and-answer guide to troubleshoot specific experimental issues.

Workflow for Impurity Identification
The logical flow for identifying and controlling impurities is a systematic process. It begins with

understanding the synthesis and culminates in a validated control strategy.
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Caption: General workflow for impurity identification and control.
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High-Performance Liquid Chromatography (HPLC)
Guide
HPLC is the primary technique for both chiral and achiral purity analysis.[5]

Q: I am unable to separate the (R)- and (S)-enantiomers of 2-Aminooctanoic acid. What is the

best starting point for chiral method development?

A: Direct separation of underivatized amino acid enantiomers is challenging but achievable with

the right chiral stationary phase (CSP).[9]

Expert Recommendation: Start with a macrocyclic glycopeptide-based CSP, such as one

using teicoplanin (e.g., Astec CHIROBIOTIC T). These columns are specifically designed for

separating polar, ionic compounds like amino acids in reversed-phase or polar organic

modes.[9]

Alternative CSPs: For derivatized amino acids (e.g., Fmoc-protected), polysaccharide-based

columns like CHIRALPAK IA or IC often provide excellent resolution.[10]

Mobile Phase Strategy: For a teicoplanin-based column, a simple mobile phase of

Methanol/Water with a small amount of acid (e.g., 0.1% Formic Acid) is a robust starting

point. The organic modifier concentration has a significant impact on retention and selectivity,

often exhibiting a "U-shaped" retention profile, so it is critical to screen a wide range of

concentrations.[9] A crown-ether based column (e.g., CROWNPAK CR(+)) with an acidic

mobile phase (e.g., 0.05% perchloric acid) has also proven effective for similar amino acids.

[11][12]

Q: My achiral (reversed-phase) analysis shows a significant tailing peak for the main

component. What causes this and how can I fix it?

A: Peak tailing for a basic compound like an amino acid on a standard C18 column is almost

always due to secondary interactions between the protonated amine group and acidic residual

silanols on the silica surface.

Causality: At a typical acidic mobile phase pH (e.g., pH 2.5-4), the amino group is protonated

(-NH3+), making it highly basic. This positive charge interacts strongly with negatively

charged, deprotonated silanol groups (Si-O-) on the silica backbone, causing peak tailing.
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Troubleshooting Steps:

Lower the Mobile Phase pH: Add a stronger acid like trifluoroacetic acid (TFA) at 0.1%. At

a very low pH (~2), most surface silanols are protonated (Si-OH), minimizing the ionic

interaction.

Add a Competing Base: Introduce a small amount of a competing amine, like triethylamine

(TEA), into the mobile phase. The TEA will preferentially bind to the active silanol sites,

shielding the analyte from these interactions.

Use a Modern Column: Employ an end-capped, high-purity silica column or a hybrid

particle column (e.g., BEH) which has a much lower concentration of residual silanols.

Gas Chromatography-Mass Spectrometry (GC-MS)
Guide
GC-MS is a powerful tool for identifying volatile or semi-volatile impurities but requires

derivatization for non-volatile analytes like amino acids.

Q: (R)-2-Aminooctanoic acid is not volatile. What is the most reliable derivatization procedure

for GC-MS analysis?

A: You must convert the polar -COOH and -NH2 groups into non-polar, volatile moieties.

Silylation is the most common and effective method.

Expert Recommendation: Use N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide

(MTBSTFA). The resulting TBDMS derivatives are significantly more stable against

hydrolysis compared to smaller TMS derivatives (from reagents like BSTFA), which is a

major advantage.[13] The derivatization reaction replaces the active hydrogens on both the

amine and carboxylic acid groups.

Alternative: A two-step process involving esterification of the carboxylic acid (e.g., with

methanolic HCl) followed by acylation of the amine group (e.g., with pentafluoropropionic

anhydride - PFPA) is also a robust method used for enantioselective GC analysis.[14][15]
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Derivatization Reagent Advantages Considerations

MTBSTFA

One-step reaction, highly

stable derivatives, less

moisture sensitive.[13]

Higher molecular weight may

reduce volatility slightly.

BSTFA / MSTFA
Forms volatile by-products that

elute early.[16][17]

Derivatives are highly sensitive

to moisture; requires rigorously

dry conditions.

Esterification + Acylation

Excellent for chiral GC

separations on specific

columns.[14][15]

Two-step process, more

complex, potential for side

reactions.

Table 2: Common GC-MS

Derivatization Agents for

Amino Acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Guide
NMR is indispensable for unambiguous structure elucidation and can also be used to

determine enantiomeric excess.

Q: How can I use ¹H NMR to determine the enantiomeric purity (e.g., % (S)-isomer)?

A: In a standard achiral solvent (like CDCl₃ or D₂O), the NMR spectra of (R)- and (S)-

enantiomers are identical. To differentiate them, you must create a diastereomeric environment.

[18]

Expert Recommendation: Use a Chiral Solvating Agent (CSA). CSAs are chiral molecules

that form transient, non-covalent diastereomeric complexes with your analyte.[19] This

interaction causes the corresponding protons in the (R)- and (S)-enantiomers to experience

slightly different magnetic environments, leading to separate signals in the ¹H NMR

spectrum.

Choosing a CSA: For an analyte with a carboxylic acid and an amine, CSAs derived from

other chiral amino acids or chiral alcohols are effective.[20][21][22] For example, adding an
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enantiopure compound like (S)-1-(1-naphthyl)ethylamine to the NMR tube can induce

splitting of the alpha-proton signal. The enantiomeric excess can then be calculated directly

by integrating the two distinct signals.[20]

Alternative (CDA): A Chiral Derivatizing Agent (CDA), such as Mosher's acid chloride, can be

used to form stable, covalent diastereomers. While highly effective, this requires an extra

reaction step and purification, whereas a CSA is simply added to the NMR tube.[19]

Part 3: Standard Operating Protocol
Protocol: Chiral Purity of (R)-2-Aminooctanoic Acid by
HPLC-UV
This protocol provides a starting point for developing a validated method for determining the

enantiomeric excess.

Instrumentation and Materials

HPLC system with UV detector

Chiral Column: Chiralpak® IC (or similar cellulose tris(3,5-dichlorophenylcarbamate)

coated on silica gel), 250 x 4.6 mm, 5 µm

Mobile Phase A: n-Hexane

Mobile Phase B: 2-Propanol (IPA)

Mobile Phase Additive: Trifluoroacetic Acid (TFA)

Diluent: Mobile Phase

(R)-2-Aminooctanoic acid standard

(S)-2-Aminooctanoic acid standard (or racemic mixture)

Chromatographic Conditions

Mobile Phase: 95:5 (v/v) n-Hexane : IPA + 0.1% TFA
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Flow Rate: 1.0 mL/min

Column Temperature: 25 °C

Detection Wavelength: 210 nm

Injection Volume: 10 µL

Sample Preparation

Standard Solution (0.5 mg/mL): Accurately weigh about 5 mg of (R)-2-Aminooctanoic
acid standard and dissolve in 10.0 mL of diluent.

Resolution Solution: Prepare a solution containing both the (R)- and (S)-enantiomers (or a

racemic mixture) at approximately 0.5 mg/mL to confirm peak identification and resolution.

Test Sample Solution (0.5 mg/mL): Prepare the sample to be tested at the same

concentration as the standard solution.

System Suitability

Inject the Resolution Solution.

Resolution (Rs): The resolution between the (R)- and (S)-enantiomer peaks must be ≥ 1.5.

Tailing Factor (T): The tailing factor for the (R)-2-Aminooctanoic acid peak should be ≤

2.0.

Relative Standard Deviation (RSD): Inject the Standard Solution six times. The RSD for

the peak area should be ≤ 2.0%.

Analysis & Calculation

Inject the diluent (blank), followed by the Standard Solution and the Test Sample Solution.

Identify the peaks for the (R)- and (S)-enantiomers based on the retention times from the

Resolution Solution.

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 14 Tech Support

https://www.benchchem.com/product/b554692/docs?utm_src=pdf-body#technical-support-center-r-2-aminooctanoic-acid-impurity-characterization
https://www.benchchem.com/product/b554692/docs?utm_src=pdf-body#technical-support-center-r-2-aminooctanoic-acid-impurity-characterization
https://www.benchchem.com/product/b554692/docs?utm_src=pdf-body#technical-support-center-r-2-aminooctanoic-acid-impurity-characterization
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b554692?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Calculate the percentage of the (S)-enantiomer impurity in the test sample using the area

percent method:

% (S)-enantiomer = [Area(S) / (Area(R) + Area(S))] x 100

References
Almahboub, S. A., et al. (2016). Biosynthesis of 2-aminooctanoic acid and its use to

terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity.

ResearchGate. Available at: [Link]

National Center for Biotechnology Information (2023). 2-Aminooctanoic acid. PubChem

Compound Summary for CID 69522. Available at: [Link]

Human Metabolome Database (2023). Showing metabocard for DL-2-Aminooctanoic acid

(HMDB0000991). HMDB. Available at: [Link]

ICH (2006). Impurities in New Drug Substances Q3A(R2). International Council for

Harmonisation. Available at: [Link]

Palkó, M., et al. (2017). Chiral α‐Amino Acid‐Based NMR Solvating Agents. ResearchGate.

Available at: [Link]

SK pharmteco (2023). Chiral Purity Analysis – Know What Both Hands Are Doing. SK

pharmteco. Available at: [Link]

Naga Jhansi, T., et al. (2019). Reverse Phase Chiral HPLC Method for Enantiomeric Excess

Determination of 2-Aminobutanamide. ResearchGate. Available at: [Link]

ResearchGate (2015). A typical GC/MS profile for the analysis of an amino acid standard

after derivatization with BSTFA. ResearchGate. Available at: [Link]

Tsikas, D. (2017). Quality Control in Targeted GC-MS for Amino Acid-OMICS. National

Institutes of Health (NIH). Available at: [Link]

European Medicines Agency (2006). ICH Q3A (R2) Impurities in new drug substances. EMA.

Available at: [Link]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 14 Tech Support

https://www.researchgate.net/publication/306390141_Biosynthesis_of_2-aminooctanoic_acid_and_its_use_to_terminally_modify_a_lactoferricin_B_peptide_derivative_for_improved_antimicrobial_activity
https://pubchem.ncbi.nlm.nih.gov/compound/2-Aminooctanoic-acid
https://hmdb.ca/metabolites/HMDB0000991
https://database.ich.org/sites/default/files/Q3A_R2_Guideline.pdf
https://www.researchgate.net/publication/320668940_Chiral_a-Amino_Acid-Based_NMR_Solvating_Agents
https://www.skpharmteco.com/chiral-purity-analysis-know-what-both-hands-are-doing/
https://www.researchgate.net/publication/337402633_Reverse_Phase_Chiral_HPLC_Method_for_Enentiomeric_Excess_Determination_of_2_Aminobutanmide
https://www.researchgate.net/figure/A-typical-GC-MS-profile-for-the-analysis-of-an-amino-acid-standard-after_fig6_282570198
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5332937/
https://www.ema.europa.eu/en/ich-q3a-r2-impurities-new-drug-substances-scientific-guideline
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b554692?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Jhansi, T. N., et al. (2019). Reverse Phase Chiral HPLC Method for Enantiomeric Excess

Determination of 2-Aminobutanamide. Asian Journal of Chemistry. Available at: [Link]

ScienceDirect (2018). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents.

ScienceDirect. Available at: [Link]

CAT GmbH (n.d.). Analyses of amino acids, Enantiomeric purity. CAT GmbH. Available at:

[Link]

El-Hetal, H., et al. (2019). Resolution, quantification, and reliable determination of

enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive

two‐dimensional gas chromatography. National Institutes of Health (NIH). Available at: [Link]

Google Patents (2005). Method of producing amino carboxylic acids. Google Patents.

Villani, C., et al. (2014). Chiral mono- and dicarbamates derived from ethyl (S)-lactate:

convenient chiral solvating agents for the direct and efficient enantiodiscrimination of amino

acid derivatives by 1H NMR spectroscopy. RSC Publishing. Available at: [Link]

U.S. Food and Drug Administration (2008). Q3A(R) Impurities in New Drug Substances.

FDA. Available at: [Link]

Pescitelli, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating

Agents for NMR Spectroscopy from Isomannide and Isosorbide. ACS Publications. Available

at: [Link]

Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents:

The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access.

Available at: [Link]

SynThink (n.d.). Aminocaproic acid EP Impurities. SynThink. Available at: [Link]

Jo, D., et al. (2021). Comparison of Two Derivative Methods for the Quantification of Amino

Acids in PM 2.5 Using GC-MS/MS. MDPI. Available at: [Link]

Logoyda, L., et al. (2020). Development of RP HPLC method for aminocaproic acid

determination in a complex nasal drug. ResearchGate. Available at: [Link]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 14 Tech Support

https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=32_1_10
https://www.sciencedirect.com/science/article/pii/B9780128120685000095
https://www.cat-gmbh.de/en/service/amino-acid-analysis/enantiomeric-purity.html
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7348429/
https://pubs.rsc.org/en/content/articlelanding/2014/ob/c4ob01311a
https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q3ar-impurities-new-drug-substances
https://pubs.acs.org/doi/10.1021/acs.joc.2c01554
https://www.heraldopenaccess.us/openaccess/determination-of-enantiomeric-excess-in-pharmaceutical-active-agents-the-role-of-high-performance-liquid-chromatography
https://www.synthink.com/category/Aminocaproic-Acid-Impurities
https://www.mdpi.com/2073-4433/12/11/1517
https://www.researchgate.net/publication/347432326_Development_of_RP_HPLC_method_for_aminocaproic_acid_determination_in_a_complex_nasal_drug
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b554692?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Lejan Team (2023). IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Lejan Team.

Available at: [Link]

University of Pisa (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating

Agents for NMR Spectroscopy from Isomannide and Isosorbide. University of Pisa. Available

at: [Link]

Sridharan, D., et al. (2016). Development of novel enantioselective HPLC methods for the

determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. RSC Publishing.

Available at: [Link]

International Journal of Pharmaceutical Investigation (2023). Impurities in Drug Substance-

An Overview of ICH Q3A, Q3C and M7 Guidelines. ijpi.org. Available at: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. database.ich.org [database.ich.org]

2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European
Medicines Agency (EMA) [ema.europa.eu]

3. fda.gov [fda.gov]

4. pdf.benchchem.com [pdf.benchchem.com]

5. skpharmteco.com [skpharmteco.com]

6. heraldopenaccess.us [heraldopenaccess.us]

7. lejan-team.com [lejan-team.com]

8. jpionline.org [jpionline.org]

9. sigmaaldrich.com [sigmaaldrich.com]

10. Development of novel enantioselective HPLC methods for the determination of the
optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 14 Tech Support

https://lejan.com.sa/wp-content/uploads/2023/10/Impurities-in-New-Drug-Substances-Q3AR2.pdf
https://www.research.unipi.it/handle/11568/1179670
https://pubs.rsc.org/en/content/articlehtml/2016/ay/c6ay01426k
https://ijpi.org/index.php/IJPI/article/view/100
https://www.benchchem.com/product/b554692?utm_src=pdf-custom-synthesis#bc-rfq
https://database.ich.org/sites/default/files/Q3A%28R2%29%20Guideline.pdf
https://www.ema.europa.eu/en/ich-q3a-r2-impurities-new-drug-substances-scientific-guideline
https://www.ema.europa.eu/en/ich-q3a-r2-impurities-new-drug-substances-scientific-guideline
https://www.fda.gov/apology_objects/abuse-detection-apology.html
https://pdf.benchchem.com/7770/An_In_Depth_Technical_Guide_to_2_Aminooctanoic_Acid_Discovery_and_History.pdf
https://www.skpharmteco.com/news-insights/blog/chiral-purity-analysis-the-need-to-know-what-both-hands-are-doing/
https://www.heraldopenaccess.us/article_pdf/57/determination-of-enantiomeric-excess-in-pharmaceutical-active-agents-the-role-of-high-performance-liquid-chromatography.pdf
https://www.lejan-team.com/storage/images/files/file_1760047839Uh84N.pdf
https://jpionline.org/storage/2011/02/IntJPharmInvestigation-14-2-299.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/marketing/global/documents/206/404/t211004-chiral.pdf
https://pubs.rsc.org/en/content/articlelanding/2018/ay/c8ay00502h
https://pubs.rsc.org/en/content/articlelanding/2018/ay/c8ay00502h
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b554692?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


amino acids: an analytical strategy for the key starting materials of therapeutic peptides -
Analytical Methods (RSC Publishing) [pubs.rsc.org]

11. researchgate.net [researchgate.net]

12. asianpubs.org [asianpubs.org]

13. mdpi.com [mdpi.com]

14. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]

15. Resolution, quantification, and reliable determination of enantiomeric excess of
proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas
chromatography - PMC [pmc.ncbi.nlm.nih.gov]

16. researchgate.net [researchgate.net]

17. documents.thermofisher.com [documents.thermofisher.com]

18. arpi.unipi.it [arpi.unipi.it]

19. pubs.acs.org [pubs.acs.org]

20. researchgate.net [researchgate.net]

21. Redirecting [linkinghub.elsevier.com]

22. Chiral mono- and dicarbamates derived from ethyl (S)-lactate: convenient chiral solvating
agents for the direct and efficient enantiodiscrimination of amino acid derivatives by 1H NMR
spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]

To cite this document: BenchChem. [Technical Support Center: (R)-2-Aminooctanoic Acid
Impurity Characterization]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b554692/docs#technical-support-center-r-2-
aminooctanoic-acid-impurity-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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